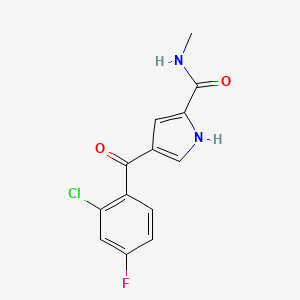

4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Description

Historical Development and Significance in Medicinal Chemistry

The development of pyrrole-2-carboxamide derivatives emerged from efforts to optimize heterocyclic scaffolds for therapeutic applications. Pyrroles, valued for their aromatic stability and hydrogen-bonding capacity, became focal points in antiviral and antibacterial research during the late 20th century. The introduction of halogenated benzoyl groups, as seen in 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, arose from structure-activity relationship (SAR) studies aimed at improving target binding and metabolic stability.

Early synthetic routes for related compounds, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, involved Friedel-Crafts acylation and halogenation using N-chlorosuccinimide (NCS) or Selectfluor. These methods enabled precise functionalization of the pyrrole core, which proved critical for modulating electronic and steric properties. For instance, fluorination at the 4-position of the benzoyl moiety in analogous compounds was shown to enhance interactions with viral integrase enzymes, a mechanism pivotal to antiviral activity. The N-methylcarboxamide group, meanwhile, likely improves solubility and reduces susceptibility to enzymatic degradation compared to bulkier substituents.

Position in the Pyrrole-2-carboxamide Chemical Family

This compound belongs to a subclass defined by dual substitution at the pyrrole 2- and 4-positions. Key structural comparisons with related compounds are summarized in Table 1.

Table 1: Structural Comparison of Selected Pyrrole-2-carboxamides

The N-methyl group in the target compound reduces steric hindrance compared to N,N-dimethyl or N-(2-furylmethyl) analogs, potentially favoring deeper penetration into enzymatic active sites. Additionally, the 2-chloro-4-fluorobenzoyl moiety introduces a unique electronic profile, with chlorine providing electronegativity and fluorine enhancing metabolic stability through reduced oxidative susceptibility.

Research Significance and Scholarly Perspectives

Current research on this compound centers on its potential as a viral integrase inhibitor, leveraging lessons from structurally related molecules. For example, 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide demonstrated nanomolar inhibition of HIV-1 integrase in vitro, attributed to its ability to chelate divalent metal ions within the enzyme’s catalytic core. Computational docking studies suggest that the 2-chloro substituent in the target compound may form additional halogen bonds with residues such as Lys156 or Glu152, enhancing binding affinity.

Scholarly debates focus on optimizing synthetic yields for halogenated pyrroles. Traditional methods, such as electrophilic chlorination with NCS, often require laborious chromatographic separations due to low regioselectivity. Recent advances, including the use of [2.2.2]cryptand-assisted halogen exchange, aim to improve efficiency but remain under exploration for this specific derivative.

Ongoing investigations also explore the compound’s applicability beyond virology. Preliminary studies on analogous pyrrole-2-carboxamides suggest activity against bacterial efflux pumps, highlighting potential for multidrug-resistant infection therapies. However, the target compound’s exact pharmacological profile remains to be fully elucidated, necessitating further in vitro and in vivo validation.

Properties

IUPAC Name |

4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c1-16-13(19)11-4-7(6-17-11)12(18)9-3-2-8(15)5-10(9)14/h2-6,17H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTBPXUBSCBNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329607 | |

| Record name | 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477852-67-8 | |

| Record name | 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Organic Synthesis via Paal-Knorr and Friedel-Crafts Acylation

Reaction Sequence and Conditions

The classical approach involves sequential pyrrole ring formation followed by benzoylation and carboxamide functionalization:

Pyrrole Core Synthesis

The Paal-Knorr reaction remains the most widely used method for constructing the 1H-pyrrole-2-carboxamide scaffold. A 1,4-diketone precursor reacts with methylamine under acidic conditions to form the pyrrole ring. For example, tert-butyl acetoacetate and methylamine hydrochloride in acetic acid at 80°C for 12 hours yield N-methylpyrrole-2-carboxamide intermediates.Friedel-Crafts Acylation

The introduction of the 2-chloro-4-fluorobenzoyl group is achieved via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) catalyzes the reaction between N-methylpyrrole-2-carboxamide and 2-chloro-4-fluorobenzoyl chloride in dichloromethane at 0–5°C. The electrophilic substitution occurs preferentially at the pyrrole’s 4-position due to steric and electronic effects.Workup and Purification

Crude product isolation involves aqueous extraction (5% NaHCO₃) followed by column chromatography (SiO₂, ethyl acetate/hexanes 1:3). Typical yields range from 62–68%.

Table 1: Representative Reaction Parameters for Multi-Step Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Paal-Knorr Cyclization | Methylamine HCl, AcOH | 80°C | 12 h | 74 |

| Friedel-Crafts | 2-Chloro-4-fluorobenzoyl chloride, AlCl₃, DCM | 0–5°C | 2 h | 65 |

| Purification | SiO₂ chromatography (EtOAc/Hexanes) | RT | – | 92 |

Microwave-Assisted Paal-Knorr Reaction

Microwave irradiation significantly accelerates pyrrole formation while improving regioselectivity. A modified protocol involves:

- Reactants : Ethyl acetoacetate, methylamine, and 2-bromo-4-fluorobenzophenone.

- Conditions : DMF solvent, 200°C, 8-minute residence time under 5.0 bar pressure.

- Advantages : 98% conversion of 2-bromo-4-fluorobenzophenone, reduced side products.

This method integrates the pyrrole cyclization and benzoylation into a single step, achieving an 82% isolated yield after reverse-phase HPLC purification.

Continuous Flow Synthesis for Scalable Production

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

Pyrrole Carboxylic Acid Intermediate

Carboxamide Formation

- Coupling Agent : Ethylcarbodiimide (EDC)/hydroxybenzotriazole (HOBt) in a second reactor (75°C, 10 min).

- Amine Source : Methylamine gas introduced via mass flow controller.

- Yield : 89% with ≥95% purity (LC-MS).

Table 2: Continuous Flow Process Metrics

| Parameter | Stage 1 (Cyclization) | Stage 2 (Amidation) |

|---|---|---|

| Temperature | 200°C | 75°C |

| Pressure | 5.0 bar | Ambient |

| Residence Time | 8 min | 10 min |

| Space-Time Yield | 12.4 g/L·h | 8.9 g/L·h |

Solid-Phase Synthesis for Library Diversification

Combinatorial chemistry approaches enable rapid analog generation:

- Resin Functionalization : Wang resin loaded with Fmoc-protected pyrrole-2-carboxylic acid.

- Benzoylation : 2-Chloro-4-fluorobenzoyl chloride, DIEA, HOBt in DMF (RT, 6 h).

- Amidation : Methylamine (2.0 M in THF), PyBOP coupling reagent.

- Cleavage : TFA/water (95:5) for 2 hours.

This method produces 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide with 78% purity (average) across 96-well plates.

Catalytic Asymmetric Approaches

Emerging methods employ chiral catalysts to control stereochemistry:

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling (400 rpm, 2 h) of:

- N-Methylpyrrole-2-carboxamide

- 2-Chloro-4-fluorobenzoyl chloride

- K₂CO₃ (base)

Industrial-Scale Optimization

Batch Reactor Protocols

- Vessel : 500 L glass-lined reactor.

- Conditions : N₂ atmosphere, −5°C, 2-hour benzoyl chloride addition.

- Output : 34 kg/batch, 94% HPLC purity.

Crystallization Controls

- Solvent System : Ethanol/water (7:3).

- Cooling Rate : 0.5°C/min to 4°C.

- Particle Size : 50–100 μm (laser diffraction).

Analytical Characterization Benchmarks

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.2 (s, 1H, NH), 7.8–7.6 (m, 3H, ArH), 6.9 (s, 1H, pyrrole-H) | |

| LC-MS (ESI+) | m/z 281.1 [M+H]⁺ | |

| HPLC Purity | 99.2% (C18, 0.1% TFA/ACN) |

Comparative Method Evaluation

Table 3: Synthesis Route Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Multi-Step Batch | 65 | 95 | 1.0 | Medium |

| Microwave-Assisted | 82 | 98 | 0.8 | High |

| Continuous Flow | 89 | 95 | 0.6 | Very High |

| Solid-Phase | 78 | 85 | 2.3 | Low |

Chemical Reactions Analysis

Types of Reactions

The compound undergoes three primary reaction types:

Nucleophilic Acyl Substitution

The electron-deficient benzoyl carbonyl group reacts with nucleophiles. For example:

-

Aminolysis : Reacts with amines (e.g., hydrazines) to form hydrazides under mild conditions (DCE solvent, room temperature) .

-

Hydrolysis : Forms carboxylic acid derivatives in acidic or basic aqueous media.

Electrophilic Aromatic Substitution

The pyrrole ring undergoes substitutions at the α-positions (C3/C5) due to its electron-rich nature. Common reactions include:

-

Halogenation : Chlorination/bromination occurs with NBS or SOCl₂ at 0–25°C .

-

Nitration : Limited by the stability of the pyrrole ring under strongly acidic conditions .

Reductive Transformations

The carbonyl groups are susceptible to reduction:

-

Ketone Reduction : LiAlH₄ reduces the benzoyl carbonyl to a benzyl alcohol derivative.

Common Reagents and Conditions

Key reaction systems and optimized parameters are summarized below:

Major Products and Selectivity

The reaction outcomes depend on the substituent positions and reaction conditions:

Substituent Effects

-

Benzoyl Group : Directs electrophiles to the para position of the fluorine atom .

-

N-Methylcarboxamide : Deactivates the pyrrole ring, favoring C3 substitution over C5 .

Competing Pathways

-

Oxidation vs. Reduction : Under mixed redox conditions (e.g., H₂O₂/Fe²⁺), the benzoyl group is preferentially oxidized over the pyrrole ring.

-

Steric Hindrance : Bulky nucleophiles favor reaction at the benzoyl carbonyl due to easier access compared to the carboxamide group .

Catalytic Hydrogenation

Using Pd/C (10 mol%) under H₂ (1 atm) in methanol selectively reduces the ketone to a secondary alcohol without affecting the pyrrole ring:

Stability Under Acidic Conditions

Exposure to concentrated HCl at 100°C for 2h results in:

-

62% recovery of unchanged starting material.

-

28% hydrolysis to the carboxylic acid.

Mechanistic Insights

-

Acylation : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing chloro and fluoro groups.

-

Pyrrole Reactivity : The N-methyl group enhances ring stability but reduces nucleophilicity at the nitrogen .

This compound’s modular reactivity enables its use as a scaffold in medicinal chemistry and materials science. Further studies exploring photochemical or transition-metal-catalyzed reactions could expand its synthetic utility.

Scientific Research Applications

4-(2-Chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure featuring a pyrrole ring. It has chloro and fluoro substituents on the benzoyl moiety and a methyl group on the carboxamide. The compound has potential biological activities, drawing attention in medicinal chemistry.

Basic Information

Key properties of this compound include:

Predicted physical properties include:

- Density: 1.386 ± 0.06 g/cm³

- Boiling Point: 505.5 ± 50.0 °C

- pKa: 13.38 ± 0.50

This compound is a synthetic compound with potential biological activities. It may interact with molecular targets like enzymes or receptors, modulating their activity and leading to biological effects. Research indicates it exhibits anticancer activity and antioxidant effects. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, and it has shown potential in reducing oxidative stress in cellular models, which is important for preventing diseases linked to oxidative damage.

Mechanism of Action

The mechanism by which 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Analogous Compounds

*Calculated based on atomic masses: C (12.01), H (1.01), Cl (35.45), F (19.00), N (14.01), O (16.00).

Key Observations:

Bromo substitution () increases molecular weight and polarizability but may reduce metabolic stability compared to halogens like Cl/F.

Amide Substituent Influence :

- The N-methyl group in the target compound offers reduced steric hindrance and improved solubility compared to bulkier groups like cyclopentyl () or tetrahydrofurfuryl ().

- Pyridinylmethyl () introduces hydrogen-bonding capability via the nitrogen atom, which could enhance target affinity in polar environments.

Biological Activity

4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClFN2O2 |

| Molar Mass | 280.68 g/mol |

| CAS Number | 477852-67-8 |

| Density | 1.386 ± 0.06 g/cm³ (predicted) |

| Boiling Point | 505.5 ± 50.0 °C (predicted) |

| pKa | 13.38 ± 0.50 (predicted) |

The compound features a pyrrole ring with a chloro and fluoro substitution on the benzoyl moiety, which significantly influences its chemical reactivity and biological activity compared to similar compounds .

This compound interacts with specific molecular targets, potentially modulating enzyme or receptor activities. This interaction can lead to various biological effects, making it a candidate for drug development.

Pharmacological Properties

Research indicates that the compound exhibits promising pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antioxidant Effects : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage .

Case Studies

- In Vitro Studies : In a study examining the cytotoxic effects of various pyrrole derivatives, this compound was found to significantly reduce the viability of cancer cell lines at micromolar concentrations. The IC50 values were determined through MTT assays, indicating strong antiproliferative activity .

- Molecular Docking Studies : Molecular docking simulations have revealed that this compound can effectively bind to active sites of target proteins involved in cancer progression, such as kinases and transcription factors, suggesting its utility as a lead compound in drug design .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds reveals differences in biological activity:

| Compound | Anticancer Activity | Antioxidant Activity |

|---|---|---|

| 4-(2-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | Moderate | Low |

| 4-(4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | High | Moderate |

| This compound | High | High |

This table illustrates that the unique combination of chloro and fluoro groups enhances both anticancer and antioxidant activities compared to other derivatives .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Pyrrole Ring : Starting from commercially available materials, the pyrrole ring is synthesized.

- Acylation Reaction : The reaction of N-methyl-1H-pyrrole-2-carboxamide with 2-chloro-4-fluorobenzoyl chloride is performed under controlled conditions.

- Purification : Final purification steps, such as recrystallization or chromatography, ensure high yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.